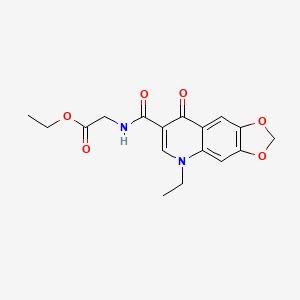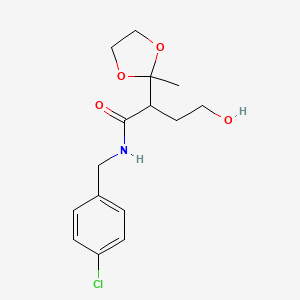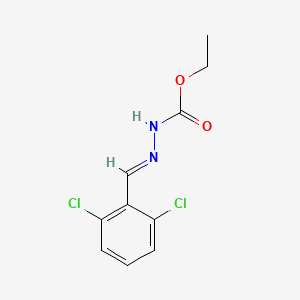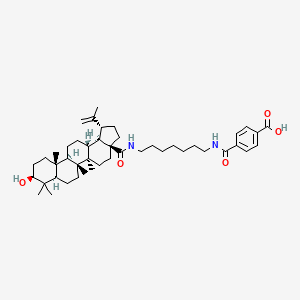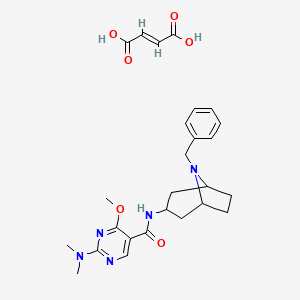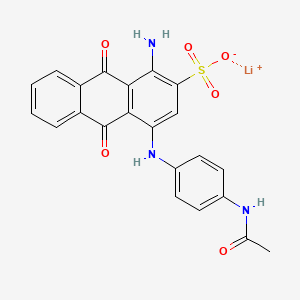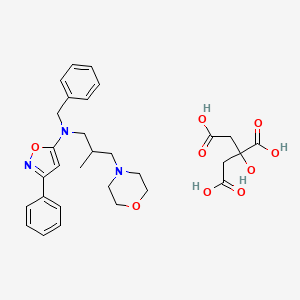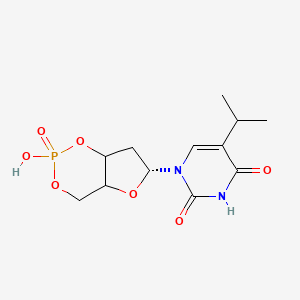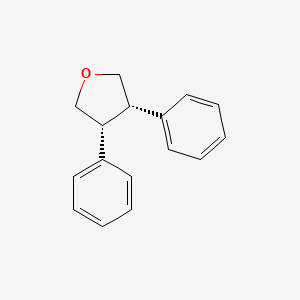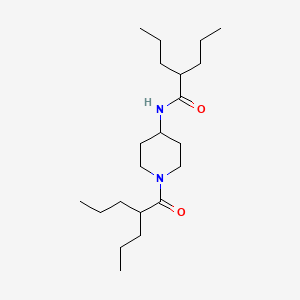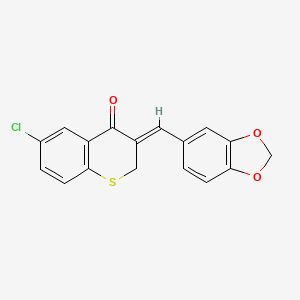
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a benzothiopyran ring, and a chlorine atom, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Construction of the Benzothiopyran Ring: The benzothiopyran ring is formed by the cyclization of a suitable precursor, such as a thiophenol derivative, with an appropriate aldehyde or ketone.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Final Coupling Step: The final step involves the coupling of the benzodioxole and benzothiopyran intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiopyran derivatives.
Substitution: Substituted benzothiopyran derivatives.
Scientific Research Applications
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets microtubules and tubulin proteins, disrupting their polymerization and leading to cell cycle arrest and apoptosis.
Pathways Involved: It affects pathways related to cell division and apoptosis, such as the mitotic spindle assembly checkpoint and the intrinsic apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have applications in medicinal chemistry.
Uniqueness
(Z)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-chloro-4H-1-benzothiopyran-4-one is unique due to its combination of a benzodioxole moiety, a benzothiopyran ring, and a chlorine atom, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.
Properties
CAS No. |
130689-10-0 |
|---|---|
Molecular Formula |
C17H11ClO3S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chlorothiochromen-4-one |
InChI |
InChI=1S/C17H11ClO3S/c18-12-2-4-16-13(7-12)17(19)11(8-22-16)5-10-1-3-14-15(6-10)21-9-20-14/h1-7H,8-9H2/b11-5+ |
InChI Key |
HPSXEVBPPHWDGN-VZUCSPMQSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=C(S1)C=CC(=C4)Cl |
Canonical SMILES |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(S1)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


